Ethyl [(cyclopropylmethyl)amino](oxo)acetate
Beschreibung
Ethyl (cyclopropylmethyl)aminoacetate is an ethyl oxoacetate derivative characterized by a cyclopropylmethylamine substituent. Its core structure consists of an oxo (keto) group and an amino group attached to the same carbon, forming a versatile scaffold for chemical modifications. The cyclopropylmethyl group introduces a strained three-membered ring, which may enhance metabolic stability and influence steric interactions in pharmaceutical applications .
Synthesis: The compound is synthesized via acylation of cyclopropylmethylamine with ethyl 2-chloro-2-oxoacetate in dichloromethane, using pyridine as a base. This method, detailed in general procedure GPIX (), yields high-purity esters through sequential cooling, stirring, and purification steps .
The cyclopropyl group is frequently utilized in drug design to improve pharmacokinetic properties .
Eigenschaften
IUPAC Name |
ethyl 2-(cyclopropylmethylamino)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-12-8(11)7(10)9-5-6-3-4-6/h6H,2-5H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXCJMOABLQKQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl (cyclopropylmethyl)aminoacetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl oxoacetate with cyclopropylmethylamine under controlled conditions. The reaction typically requires a catalyst, such as a base (e.g., sodium hydroxide or potassium carbonate), and is carried out in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of ethyl (cyclopropylmethyl)aminoacetate may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to monitor the reaction progress and ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (cyclopropylmethyl)aminoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides (e.g., sodium chloride) and amines (e.g., methylamine) are employed.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used to hydrolyze the ester group.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amino derivatives.
Hydrolysis: Formation of carboxylic acid and alcohol.
Wissenschaftliche Forschungsanwendungen
Ethyl (cyclopropylmethyl)aminoacetate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It is explored for its potential use in the development of novel materials with unique properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.
Wirkmechanismus
The mechanism of action of ethyl (cyclopropylmethyl)aminoacetate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pathways involved in its mechanism of action include binding to active sites of enzymes or receptors, leading to modulation of their activity and subsequent biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
Ethyl (cyclopropylmethyl)aminoacetate belongs to a broader class of ethyl amino(oxo)acetates, differing primarily in the substituent attached to the amino group. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
| Compound Name (Substituent) | Molecular Formula | Molecular Weight | Substituent Features | Key Applications/Properties | References |
|---|---|---|---|---|---|
| Ethyl (cyclopropylmethyl)aminoacetate | C₉H₁₃NO₄ (est.) | ~199.21 (est.) | Cyclopropylmethyl (strained ring) | Potential metabolic stability in drugs | |
| Ethyl (4-chloro-3-nitrophenyl)aminoacetate | C₁₀H₉ClN₂O₅ | 272.64 | 4-Chloro-3-nitrophenyl (electron-withdrawing) | Nitroaromatic synthesis; high reactivity | |
| Ethyl (3-fluoro-4-methylphenyl)aminoacetate | C₁₀H₁₀FNO₃ | 211.19 (est.) | 3-Fluoro-4-methylphenyl (lipophilic) | Fluorinated drug intermediates | |
| Ethyl (tetrahydro-2-furanylmethyl)aminoacetate | C₉H₁₃NO₅ | 227.20 (est.) | Tetrahydrofuran-2-ylmethyl (polar) | Enhanced solubility for medicinal use | |
| Ethyl (5-propyl-1,3,4-thiadiazol-2-yl)aminoacetate | C₈H₁₁N₃O₃S | 229.26 | Thiadiazole (heterocyclic, sulfur-rich) | Agrochemical or antimicrobial agents | |
| Ethyl (2-methoxyphenyl)aminoacetate | C₁₁H₁₃NO₄ | 239.23 (est.) | 2-Methoxyphenyl (electron-donating) | Stabilized intermediates for synthesis |
Key Differences in Properties and Reactivity
Electronic Effects :
- Electron-withdrawing groups (e.g., nitro in , chloro in ) increase electrophilicity, enhancing reactivity in nucleophilic substitutions.
- Electron-donating groups (e.g., methoxy in ) stabilize the molecule, favoring applications requiring prolonged stability.
Heterocyclic substituents (e.g., thiadiazole in ) contribute to planar geometries, facilitating interactions with aromatic enzyme pockets.
Solubility and Lipophilicity :
Pharmaceutical Relevance
Biologische Aktivität
Ethyl (cyclopropylmethyl)aminoacetate, a compound with the chemical formula C₇H₁₀O₃, has garnered attention in recent years due to its promising biological activities, particularly as an inhibitor of Aurora kinases. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Overview of Aurora Kinases
Aurora kinases are a family of serine/threonine kinases that play critical roles in cell division and are implicated in various cancers when dysregulated. Inhibition of these kinases can lead to the suppression of tumor growth, making them attractive targets for cancer therapy. Ethyl (cyclopropylmethyl)aminoacetate has been identified as a potential inhibitor of these kinases, specifically targeting Aurora A and Aurora B, which are essential for mitotic progression and cytokinesis.
The mechanism by which Ethyl (cyclopropylmethyl)aminoacetate exerts its biological effects involves:
- Binding to Active Sites : The compound interacts with the active sites of Aurora kinases, inhibiting their activity and disrupting normal cell cycle progression.
- Induction of Apoptosis : By inhibiting Aurora kinases, the compound can induce apoptosis in cancer cells, leading to reduced tumor growth.
- Potential Synergistic Effects : Studies suggest that Ethyl (cyclopropylmethyl)aminoacetate may work synergistically with other chemotherapeutic agents, enhancing overall efficacy against certain cancer types.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of Ethyl (cyclopropylmethyl)aminoacetate:
- In Vitro Studies : Research has demonstrated that this compound effectively inhibits Aurora kinase activity in various cancer cell lines. For instance, in a study involving colon cancer cells, treatment with Ethyl (cyclopropylmethyl)aminoacetate resulted in significant reductions in cell viability and increased rates of apoptosis compared to untreated controls.
- In Vivo Studies : Animal models have shown promising results where administration of Ethyl (cyclopropylmethyl)aminoacetate led to decreased tumor sizes and improved survival rates in mice with xenograft tumors derived from breast cancer cells.
- Comparative Analysis : A comparative study highlighted the unique structural features of Ethyl (cyclopropylmethyl)aminoacetate that enhance its binding affinity for Aurora kinases compared to other similar compounds. The presence of the cyclopropylmethyl group is believed to play a crucial role in its biological activity.
Table 1: Comparison of Biological Activities
| Compound Name | Biological Activity | Notes |
|---|---|---|
| Ethyl (cyclopropylmethyl)aminoacetate | Inhibitor of Aurora kinases | Promising anti-cancer properties |
| Ethyl 2-(4-fluorophenyl)-2-oxoacetate | Anti-inflammatory | Contains a fluorophenyl group |
| Methyl 2-(3-bromophenyl)-2-oxoacetate | Antimicrobial | Exhibits significant antimicrobial activity |
| Ethyl 2-(benzo[d]thiazol-2-yl)-2-oxoacetate | Potential use in treating parasitic infections | Contains a benzothiazole moiety |
Future Directions
The ongoing research into Ethyl (cyclopropylmethyl)aminoacetate suggests several avenues for future investigation:
- Clinical Trials : Further clinical trials are necessary to establish efficacy and safety profiles in humans.
- Mechanistic Studies : Additional studies focusing on the detailed mechanisms by which this compound interacts with cellular pathways could provide insights into its full therapeutic potential.
- Combination Therapies : Exploring the effects of combining Ethyl (cyclopropylmethyl)aminoacetate with other anticancer agents may yield synergistic effects that enhance treatment outcomes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
